molecular formula C11H13N3O B3078667 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline CAS No. 1052606-76-4

2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline

Cat. No.: B3078667
CAS No.: 1052606-76-4
M. Wt: 203.24 g/mol
InChI Key: IYYONLRADOVHNG-UHFFFAOYSA-N
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Description

2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (CAS 1185175-77-2) is a versatile aromatic amine derivative incorporating a pyrazole heterocycle, serving as a valuable building block in medicinal chemistry and drug discovery research. The compound features a molecular formula of C 11 H 14 ClN 3 O and a molecular weight of 239.70 g/mol in its hydrochloride salt form . Its structure consists of an aniline group connected via an ethoxy linker to a 1H-pyrazole ring, a privileged scaffold frequently found in active pharmaceutical ingredients and agrochemicals due to its wide range of biological activities . This structure is part of a class of compounds known for their significant research potential. Pyrazole derivatives are established as fundamental scaffolds in heterocyclic chemistry and are known to exhibit diverse biological properties, including antibacterial, anticancer, anti-inflammatory, and antifungal activities . The presence of both the aniline and pyrazole functionalities in a single molecule makes it a promising intermediate for the synthesis of more complex target molecules. Researchers can utilize this compound to develop novel substances for probing biological pathways, particularly by exploiting the pyrazole ring's ability to interact with various enzymatic targets . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-pyrazol-1-ylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-10-4-1-2-5-11(10)15-9-8-14-7-3-6-13-14/h1-7H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYONLRADOVHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2 1h Pyrazol 1 Yl Ethoxy Aniline and Analogues

Strategic Approaches to the Core Pyrazole-Aniline Linkage

The central structural feature of the target molecule is the pyrazole (B372694) ring directly or indirectly connected to an aniline (B41778) moiety. The formation of this linkage is a key challenge that can be addressed through various modern synthetic reactions, including multicomponent and cross-coupling strategies.

Multicomponent Reactions (MCRs) in Pyrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for constructing complex molecules like pyrazoles. researchgate.net The power of MCRs lies in their operational simplicity, high atom economy, and the ability to rapidly generate diverse molecular scaffolds from simple precursors. masterorganicchemistry.com

Several MCRs have been developed for the synthesis of pyrazole cores. A common approach involves the condensation of a hydrazine (B178648) derivative, a 1,3-dicarbonyl compound (or its equivalent), and other components in a one-pot process. For instance, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) can yield highly substituted pyrano[2,3-c]pyrazoles. nih.gov While not directly forming the aniline linkage, these MCRs provide a versatile platform for synthesizing the pyrazole core, which can then be functionalized or coupled with an aniline precursor in a subsequent step. The advantages of MCRs include reduced waste, energy, and resource consumption, aligning with the principles of green chemistry. masterorganicchemistry.comnih.gov

Below is a table summarizing various MCRs used for synthesizing pyrazole-containing heterocycles.

MCR TypeReactantsCatalyst/ConditionsProduct TypeReference
Four-Component Aldehyde, Malononitrile, β-Ketoester, Hydrazine HydratePiperidine, Aqueous medium, RTPyrano[2,3-c]pyrazoles researchgate.net
Three-Component Aryl Glyoxal, Aryl Thioamide, PyrazoloneHFIP, Room TemperatureThiazole-linked Pyrazoles researchgate.net
Four-Component 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehyde, DimedoneEt₂NH, Water, Ambient TemperaturePyrazole-dimedone derivatives researchgate.net
Three-Component Aldehyde, β-Ketoester, HydrazineYb(PFO)₃Persubstituted Pyrazoles wikipedia.org

Coupling Reactions Involving Aniline and Pyrazole Precursors

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high precision. These reactions are instrumental in linking pre-synthesized aniline and pyrazole precursors.

One prominent strategy is the N-arylation of pyrazoles , where a pyrazole reacts with an aryl halide (e.g., a substituted bromo- or iodoaniline) in the presence of a metal catalyst, typically palladium or copper. nih.gov For example, a palladium-catalyzed coupling using specialized phosphine (B1218219) ligands like tBuBrettPhos can effectively couple aryl triflates with pyrazole derivatives to furnish N-arylpyrazoles in high yields. nih.gov Similarly, copper-catalyzed domino C-N coupling/hydroamination reactions provide another facile route to pyrazole synthesis and functionalization. nih.gov

Dehydrogenative coupling reactions offer an alternative that avoids the need for pre-functionalized starting materials. These reactions form bonds by removing hydrogen atoms, often using a metal catalyst and an oxidant. For instance, copper-catalyzed oxidative dehydrogenative coupling of pyrazol-5-amines can be used to form new N-N bonds, demonstrating a pathway to link pyrazole moieties. quora.com Metal-free protocols for C(sp²)–C(sp³) dehydrogenative cross-coupling have also been developed, for example, between 1-aryl-5-pyrazolones and 1-amino-2-imino-pyridines, using O₂ as the sole oxidant. researchgate.net

Furthermore, catalyst-free, one-pot methods have been reported for creating pyrazole-aniline linkages. A notable example is the reaction between anilines, pyrazole aldehydes, and 4-hydroxycoumarin, which proceeds without a catalyst in methanol (B129727) to form pyrazole-aniline linked coumarin (B35378) derivatives. umich.edu

Etherification Strategies for the Ethoxy Linkage

The synthesis of the 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline structure involves the formation of an ether bond, connecting the pyrazole-ethanol side chain to the aniline ring. This transformation is typically achieved via nucleophilic substitution, with the Williamson ether synthesis being the most classical and widely used method.

Alkylation and Etherification in Aniline Side-Chain Introduction

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide or sulfonate (e.g., tosylate or mesylate) via an Sₙ2 mechanism. masterorganicchemistry.comwikipedia.org In the context of the target molecule, this could involve two main pathways:

Reaction of the sodium salt of 2-aminophenol (B121084) (2-aminophenoxide) with a pre-formed 1-(2-haloethyl)-1H-pyrazole or 1-(2-tosyloxyethyl)-1H-pyrazole.

Reaction of 1-(2-hydroxyethyl)-1H-pyrazole alkoxide with a suitable 2-haloaniline derivative.

The first pathway is generally preferred as it involves a more reactive primary alkyl halide/tosylate. The key challenge in the direct alkylation of 2-aminophenol is the presence of two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH₂). Direct reaction often leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, necessitating tedious separation. researchgate.net To achieve selective O-alkylation, the more nucleophilic amino group is often protected. A common strategy involves reacting the 2-aminophenol with benzaldehyde (B42025) to form an imine (Schiff base), which protects the amino group. The hydroxyl group of the resulting N-benzylideneaminophenol can then be alkylated, followed by acidic hydrolysis to remove the protecting group and yield the desired O-alkylated product, an alkoxyaniline. researchgate.netnih.gov

Chemo- and Regioselectivity in Ether Bond Formation

Chemoselectivity is the paramount challenge in the etherification step. As mentioned, the amino group of 2-aminophenol is generally more nucleophilic than the hydroxyl group, leading to preferential N-alkylation under many conditions. Protecting the amine is a robust strategy to ensure chemoselective O-alkylation. researchgate.net The choice of base and solvent can also influence the outcome. Using a weaker base like K₂CO₃ can favor the deprotonation of the more acidic phenolic hydroxyl group over the amino group, promoting O-alkylation.

Regioselectivity is a key consideration in the synthesis of the pyrazole precursor itself. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two different regioisomers of the pyrazole ring. For instance, the reaction of a 1,3-diketone with methylhydrazine can produce a mixture of N-methylpyrazole isomers. khanacademy.org The regiochemical outcome can be influenced by steric and electronic factors of the substituents, as well as the reaction conditions. It has been shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), as solvents can dramatically increase the regioselectivity in pyrazole formation compared to standard solvents like ethanol (B145695). khanacademy.org This control is crucial for ensuring the correct placement of substituents on the pyrazole ring before it is incorporated into the final target molecule.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. francis-press.com The synthesis of pyrazole derivatives, including the target molecule, can be made more sustainable by incorporating these principles.

Key green strategies applicable to this synthesis include:

Use of Multicomponent Reactions (MCRs): As discussed, MCRs enhance atom and step economy, reduce the number of purification steps, and minimize waste, making them inherently green. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound are energy-efficient techniques that can significantly reduce reaction times and improve yields compared to conventional heating. The synthesis of a related compound, 2-(1H-pyrazol-5-yl) aniline, has been successfully demonstrated using microwave irradiation. umich.edu

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a core principle of green chemistry. Water and ethanol are preferred solvents for many pyrazole syntheses. masterorganicchemistry.com

Catalysis: The use of efficient and recyclable catalysts is preferred over stoichiometric reagents. For example, nano-ZnO has been used as a catalyst in the microwave-assisted synthesis of a pyrazole-aniline derivative. umich.edu Developing catalyst-free reactions, where possible, represents an even greener approach. umich.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Coupling reactions and MCRs are generally superior to multi-step syntheses that involve protecting groups and generate significant waste. francis-press.com

By integrating these principles, the synthesis of this compound and its analogues can be performed in a more environmentally responsible and efficient manner.

Solvent-Free Conditions and Aqueous Media Approaches

The use of solvent-free reactions or aqueous media is a cornerstone of green chemistry, aiming to reduce the reliance on volatile and often toxic organic solvents.

In the realm of solvent-free synthesis, microwave-assisted methods have proven particularly effective for the formation of pyrazole derivatives. For instance, a straightforward approach involves the reaction of an appropriate epoxide with a pyrazole under microwave irradiation without any solvent. This method is advantageous for its speed and efficiency. A representative solvent-free synthesis of a pyrazole derivative involves the microwave-assisted ring-opening of phenyl glycidyl (B131873) ether with pyrazole. nih.gov While not a direct synthesis of the title compound, this reaction forms a similar 1-phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol structure, highlighting the feasibility of forming the pyrazolyl-ethoxy linkage under these conditions. The reaction proceeds rapidly, often within minutes, at elevated temperatures (e.g., 120 °C) facilitated by microwave energy. nih.gov

A noteworthy example of a solvent-free approach is the five-component reaction for the synthesis of highly substituted pyrano[2,3-c]pyrazoles, which has been achieved using montmorillonite (B579905) K10 clay as a catalyst at 65–70 °C. mdpi.com This demonstrates the utility of solid-phase catalysts in solventless systems for constructing complex heterocyclic frameworks.

Aqueous media also present a viable and environmentally friendly alternative for pyrazole synthesis. The synthesis of pyrazole derivatives has been successfully carried out in water, often facilitated by a catalyst. For example, the condensation of 1,3-diketones with hydrazines can be efficiently performed in water at room temperature using a resinous, non-toxic, and cost-effective catalyst like Amberlyst-70. mdpi.com Another approach utilizes taurine (B1682933) as a catalyst in a multicomponent reaction to produce dihydropyrano[2,3-c]pyrazoles in an aqueous medium. mdpi.com These methods benefit from simple work-up procedures and the benign nature of water as a solvent.

Table 1: Comparison of Solvent-Free and Aqueous Media Approaches for Pyrazole Synthesis

Methodology Catalyst Temperature Reaction Time Advantages
Microwave-assisted (Solvent-free) None 120 °C Minutes Rapid, efficient, reduced waste nih.gov
Solid-phase catalysis (Solvent-free) Montmorillonite K10 65-70 °C 5 hours Environmentally friendly, catalyst reusability mdpi.com
Aqueous Synthesis Amberlyst-70 Room Temperature N/A Green solvent, simple work-up, cost-effective catalyst mdpi.com

Catalyst-Free or Organocatalytic Syntheses

Eliminating the need for metal catalysts is another significant stride in green chemistry, as it circumvents issues related to catalyst toxicity, cost, and removal from the final product. Organocatalysis, which employs small organic molecules as catalysts, has also emerged as a powerful tool in synthetic chemistry.

Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives has been successfully demonstrated through a one-pot C-N and C-C bond formation. daneshyari.comresearchgate.net This eco-friendly method provides a series of derivatives in good to excellent yields, showcasing the potential for constructing complex molecules without the aid of a catalyst. daneshyari.comresearchgate.net A post-Ugi cascade methodology has also been developed for the catalyst-free, one-pot synthesis of structurally diverse and complex pyrazole-pyrazines. nih.gov This reaction proceeds under mild conditions with a simple operational procedure. nih.gov

Organocatalysis offers a powerful alternative for the enantioselective synthesis of pyrazole derivatives. Cinchona alkaloids have been employed to catalyze the tandem Michael addition and Thorpe-Ziegler type reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles, yielding biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles in excellent yields and with high enantioselectivities. nih.gov This reaction can be performed in a multi-component fashion, starting from simple and readily available materials. nih.gov Pyrrolidine-acetic acid has been utilized as a bifunctional organocatalyst in the solvent-free, microwave-assisted synthesis of fused pyran-pyrazole derivatives. mdpi.com

Table 2: Examples of Catalyst-Free and Organocatalytic Pyrazole Syntheses

Approach Catalyst Key Reaction Type Product Type Advantages
Catalyst-Free None One-pot C-N and C-C bond formation Pyrazole-aniline linked coumarins Eco-friendly, good to excellent yields daneshyari.comresearchgate.net
Catalyst-Free None Post-Ugi cascade Pyrazole-pyrazines Mild conditions, simple procedure nih.gov
Organocatalytic Cinchona alkaloid Tandem Michael addition/Thorpe-Ziegler Dihydropyrano[2,3-c]pyrazoles High enantioselectivity, multi-component potential nih.gov

Microwave-Assisted and Flow Chemistry Protocols

Process intensification techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages in terms of reaction speed, efficiency, safety, and scalability.

Microwave irradiation has been widely adopted for the synthesis of pyrazole derivatives, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating. The synthesis of a structural isomer of the target compound, 2-(1H-pyrazol-5-yl) aniline, has been accomplished using a microwave-assisted method. researchgate.net In this procedure, amino cinnamaldehyde (B126680) is reacted with hydrazine hydrate in the presence of a catalytic amount of nano-ZnO, with the reaction mixture being subjected to microwave irradiation. researchgate.net Similarly, the cyclocondensation reaction of 6-chloropyrazine-2-carboxylic acid hydrazide and substituted benzoylacetonitriles under microwave irradiation provides high yields of pyrazole derivatives in a clean and scalable manner. alliedacademies.org

Flow chemistry, the continuous processing of chemical reactions in a reactor, offers enhanced control over reaction parameters, improved safety, and facile scalability. While a direct flow synthesis of this compound is not explicitly detailed in the literature, the synthesis of N-aryl pyrazoles has been successfully demonstrated in a three-step telescoped flow process. acs.orgresearchgate.net This process involves diazotization of an aniline, reduction to the corresponding hydrazine, and subsequent reaction with a ketoenamine to form the N-aryl pyrazole. acs.orgresearchgate.net The use of flow chemistry minimizes the accumulation of potentially hazardous intermediates, such as diazonium salts and hydrazines, thereby enhancing the safety of the process. acs.orgresearchgate.net A one-pot synthesis of pyrazoles from arylacetophenones using DMFDMA and hydrazine has also been adapted to a flow chemistry setup. galchimia.com

Table 3: Process Intensification Techniques for Pyrazole Synthesis

Technique Starting Materials (Example) Conditions Key Advantages
Microwave-Assisted Amino cinnamaldehyde, Hydrazine hydrate Nano-ZnO catalyst Rapid synthesis, improved yields researchgate.net
Microwave-Assisted Hydrazides, Benzoylacetonitriles N/A High yields, clean reaction, scalability alliedacademies.org
Flow Chemistry Anilines, Ketoenamines Telescoped three-step process Enhanced safety, scalability, impurity control acs.orgresearchgate.net

Purification and Isolation Techniques for Complex Organic Compounds

The purification of the final product is a critical step in any synthetic sequence. For complex organic compounds like this compound and its analogues, a combination of techniques is often employed to achieve the desired purity.

Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is crucial and is typically determined empirically. For pyrazole derivatives, ethanol is often a suitable solvent for recrystallization. researchgate.netjetir.org The process involves dissolving the crude product in a minimum amount of hot solvent and allowing the solution to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the mother liquor. The solid obtained after the microwave-assisted synthesis of 2-(1H-pyrazol-5-yl) aniline was purified by recrystallization from ethanol. researchgate.net

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. Silica (B1680970) gel is the most common stationary phase for the purification of pyrazole derivatives. rsc.orgmdpi.com The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient elution, where the polarity of the solvent system is gradually increased, is often employed. For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent system for pyrazole purification, with the ratio adjusted to achieve optimal separation. rsc.orgmdpi.com In some cases, tandem column chromatography may be necessary to separate isomeric products. mdpi.com Basic alumina (B75360) can also be used as the stationary phase, particularly for compounds that are sensitive to the acidic nature of silica gel. acs.org

Extraction is another fundamental technique used in the work-up procedure to separate the desired product from byproducts and unreacted starting materials. A continuous extraction process has been employed in the flow synthesis of N-aryl pyrazoles to remove organic impurities, thereby eliminating the need for chromatographic purification. acs.org This highlights how process design can simplify downstream purification steps.

Formation of Acid Addition Salts can also be utilized as a purification strategy. Pyrazoles, being basic, can form salts with inorganic or organic acids. These salts often have different solubility properties compared to the free base, allowing for their separation by crystallization. google.com

Table 4: Common Purification Techniques for Pyrazole Derivatives

Technique Stationary/Mobile Phase or Solvent Principle of Separation Application Example
Recrystallization Ethanol Differential solubility Purification of 2-(1H-pyrazol-5-yl) aniline researchgate.netjetir.org
Column Chromatography Silica gel / Hexane-Ethyl Acetate Differential adsorption Isolation of pyrazole isomers rsc.orgmdpi.com
Column Chromatography Basic alumina / Pentane-Et2O Differential adsorption Purification of acid-sensitive pyrazoles acs.org
Extraction N/A Differential solubility in immiscible liquids Removal of organic impurities in flow synthesis acs.org

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Despite conducting an exhaustive search for detailed research findings on its spectroscopic characterization, including targeted queries using its chemical name and the CAS number for its hydrochloride salt (1185175-77-2), no publicly available experimental data for its ¹H NMR, ¹³C NMR, 2D NMR, IR spectroscopy, or mass spectrometry could be located.

The creation of a scientifically accurate and authoritative article, as per the user's instructions, is contingent upon the availability of specific, experimentally-derived data. Generating such an article by extrapolating from related but distinct chemical compounds would be speculative and would not meet the required standards of scientific accuracy and strict adherence to the specified subject matter.

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Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The molecule 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline contains two primary chromophores—the aniline (B41778) ring and the pyrazole (B372694) ring—which are responsible for its characteristic UV-Vis absorption spectrum.

The aniline moiety typically exhibits two absorption bands corresponding to π → π* transitions of the aromatic ring. The pyrazole ring, also an aromatic heterocycle, similarly undergoes π → π* transitions. nih.govmdpi.com Additionally, the nitrogen atoms in both the aniline and pyrazole moieties possess non-bonding electrons (n-electrons), which can undergo n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions.

ChromophoreTypical TransitionApproximate λmax (nm)Reference
Anilineπ → π~230 researchgate.net
Anilineπ → π~280 researchgate.net
Pyrazoleπ → π*~216-238 nih.gov

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide detailed information on the molecular geometry of this compound, including bond lengths, bond angles, and torsional angles, which dictate its conformation in the solid state.

Although a specific crystal structure for the title compound is not available in the surveyed literature, analysis of related structures provides expected values for its key geometric parameters. X-ray studies of pyrazole derivatives show they can crystallize in various systems, including monoclinic, triclinic, and orthorhombic. spast.orgresearchgate.net The geometry of the aniline and pyrazole rings is expected to be largely planar. The flexible ethoxy linker would allow for various molecular conformations. Data from microwave spectroscopy and computational studies of aniline provide reference bond lengths and angles for the aniline fragment. pomona.edu

Structural FeatureParameterTypical ValueReference
Aniline MoietyCaromatic-Caromatic Bond Length~1.397 Å pomona.edu
Caromatic-N Bond Length~1.400 Å pomona.edu
H-N-H Bond Angle~112-113° pomona.edu
Pyrazole MoietyN-N Bond Length~1.361 Å nih.gov
C-N Bond Length~1.34 - 1.36 Å
C-C Bond Length~1.37 - 1.41 Å
Ethoxy LinkerC-O Bond Length~1.36 - 1.43 Å
C-O-C Bond Angle~118°

Computational and Theoretical Studies of 2 2 1h Pyrazol 1 Yl Ethoxy Aniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. researchgate.netthaiscience.info By modeling the electron density, DFT methods can predict molecular geometries, spectroscopic signatures, and various electronic parameters, providing a comprehensive understanding of the molecule's intrinsic characteristics.

The first step in the computational analysis of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy conformation. nih.gov DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the equilibrium geometry. wu.ac.thresearchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, kinetic stability, and optical properties. nih.govscispace.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich aniline (B41778) ring, while the LUMO is distributed across the pyrazole (B372694) moiety. This distribution is typical for donor-acceptor systems and indicates the likely sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would highlight regions of negative potential (in red), typically around the nitrogen atoms of the pyrazole ring and the oxygen of the ethoxy group, indicating these are the most likely sites for electrophilic attack. Regions of positive potential (in blue) would be found around the amine and aromatic hydrogen atoms, representing potential sites for nucleophilic interaction. ekb.eg

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govnih.govbas.bg The predicted shifts for this compound correlate with its electronic structure, with protons and carbons in electron-rich areas (like the aniline ring) generally appearing at a higher field (lower ppm) than those in electron-deficient regions.

Similarly, theoretical Infrared (IR) spectra can be computed by calculating the vibrational frequencies of the molecule. mdpi.com These calculations can predict the positions of key absorption bands corresponding to specific functional groups. For the title compound, characteristic frequencies for N-H stretching of the aniline group, C-O stretching of the ether linkage, and C=N and C=C stretching within the aromatic rings can be accurately predicted and compared with experimental data. mdpi.com

Theoretical Prediction of Chemical Reactivity and Selectivity

Beyond static properties, computational methods can predict how a molecule will behave in a chemical reaction. Reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity and help identify which sites are most likely to participate in a reaction.

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general measure of a molecule's stability and reactivity. ekb.egresearchgate.net These include chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). chemrxiv.org

Chemical Potential (μ) indicates the tendency of electrons to escape from the system.

Global Hardness (η) measures the resistance to change in the electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive. researchgate.net

Global Softness (S) is the reciprocal of hardness and indicates a higher reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. chemrxiv.orgias.ac.in By analyzing the electron density changes upon gaining or losing an electron, the Fukui function can pinpoint specific atoms that are most susceptible to reaction, offering a more detailed picture of selectivity.

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. mdpi.com Transition state analysis allows for the calculation of the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is a key determinant of the reaction rate.

For reactions involving this compound, such as electrophilic substitution on the aniline ring or nucleophilic reactions involving the pyrazole moiety, DFT calculations can model the entire reaction pathway. beilstein-journals.org By locating the transition state structures, researchers can gain a detailed understanding of the bond-making and bond-breaking processes. For instance, in a hypothetical SN2 reaction, calculations could confirm the mechanism and predict the reaction's feasibility by determining the energy of the transition state. mdpi.com This predictive capability is crucial for designing new synthetic routes and understanding the chemical behavior of the molecule.

Molecular Dynamics Simulations and Conformation Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule such as this compound, MD simulations can reveal its dynamic behavior and preferred shapes (conformations) in different environments, such as in a vacuum or in a solvent.

These simulations involve calculating the forces between atoms and using them to predict their subsequent motions. By tracking these movements over a set period, a trajectory of the molecule's conformational changes is generated. Analysis of this trajectory provides information on stable conformations, the energy barriers between them, and how the molecule might interact with biological targets. For instance, MD simulations have been used to explore the binding modes of novel pyrazole-containing imide derivatives with their target proteins. researchgate.net

Conformation sampling is the exploration of the different spatial arrangements of a molecule. Due to the rotatable bonds in the ethoxy-aniline linker of this compound, the molecule can adopt numerous conformations. Understanding which conformations are energetically favorable is crucial, as the three-dimensional shape of a molecule often dictates its biological activity. Techniques like simulated annealing or replica exchange molecular dynamics can be employed to efficiently sample the conformational space and identify low-energy structures. Conformational analysis of related heterocyclic compounds, such as 2-substituted piperazines, has shown that specific conformations can be stabilized by intramolecular hydrogen bonds, which in turn influences their binding to biological receptors. nih.gov

A hypothetical molecular dynamics simulation of this compound could yield data on various structural parameters. The table below illustrates the kind of data that could be generated for key dihedral angles within the molecule, indicating the flexibility and preferred orientation of its constituent parts.

Dihedral AngleAverage Value (degrees)Standard Deviation (degrees)
C(aniline)-O-C-C175.215.3
O-C-C-N(pyrazole)65.820.1
C-C-N-N(pyrazole)-178.95.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. researchgate.net By identifying physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.netnih.gov

For a class of compounds including this compound, a QSAR study would involve several steps:

Data Set Collection: A series of structurally related pyrazole derivatives with experimentally measured activities would be compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). msjonline.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a selection of descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. msjonline.orgneuroquantology.com

QSAR studies on pyrazole derivatives have been successfully applied to predict various activities, including anti-inflammatory and anticancer effects. researchgate.netneuroquantology.com For example, a QSAR study on pyrazole derivatives as anti-inflammatory agents identified that 3D descriptors were crucial for explaining their binding to the p38 kinase enzyme. neuroquantology.com Another study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors found that adjacency and distance matrix descriptors were highly influential. nih.gov

The following table presents an example of descriptors that might be used in a QSAR model for pyrazole derivatives and their typical contribution to predicting chemical activity.

DescriptorTypeCorrelation with Activity
LogPHydrophobicPositive
Molecular WeightStericNegative
Dipole MomentElectronicPositive
Polar Surface Area (PSA)Electronic/TopologicalNegative

Note: The correlations in this table are illustrative and depend on the specific activity being modeled.

By applying QSAR modeling to this compound and its analogues, researchers could predict their potential for various chemical activities and rationally design new derivatives with enhanced properties.

Advanced Reaction Mechanisms and Mechanistic Investigations

Catalytic Reaction Mechanisms Involving Pyrazole-Aniline Scaffolds

The pyrazole-aniline scaffold is a "privileged" structure in medicinal chemistry and a versatile platform in catalysis. nih.gov The presence of multiple nitrogen atoms with varying electronic properties (pyridine-like and pyrrole-like) allows these molecules to act as effective ligands for a wide range of metal catalysts and to participate in various catalytic cycles. orientjchem.orgresearchgate.net

Transition-metal-catalyzed reactions, particularly those involving direct C-H functionalization, represent a powerful strategy for modifying the pyrazole-aniline scaffold. elsevierpure.comrsc.org These methods offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net

The pyrazole (B372694) ring itself is an excellent directing group in such transformations. The Lewis basic sp2-hybridized nitrogen atom (N2) can coordinate to a metal center, positioning the catalyst to activate specific C-H bonds on the pyrazole ring or on an adjacent aromatic system. researchgate.net While the C5-H bond of the pyrazole ring is often the most acidic and prone to functionalization, the directing-group ability of N2 can steer the reaction to other positions. researchgate.net

Palladium-catalyzed reactions are particularly prominent in the functionalization of N-heterocycles. nih.gov In the context of a pyrazole-aniline scaffold, a plausible mechanism for Pd-catalyzed C-H arylation would involve:

Coordination of the palladium catalyst to the N2 atom of the pyrazole ring.

Directed C-H activation (e.g., via concerted metalation-deprotonation) at a specific position on either the pyrazole or the aniline (B41778) ring, forming a palladacycle intermediate.

Oxidative addition of an aryl halide to the palladium center.

Reductive elimination to form the new C-C bond and regenerate the active palladium catalyst.

Besides palladium, other metals like copper and ruthenium have also been employed in C-H functionalization and other coupling reactions involving pyrazole-containing ligands. researchgate.netacs.org Copper, for instance, has been used for aerobic oxidative C(sp²)–H amination to synthesize pyrazoles. acs.org The specific catalytic system and reaction conditions can be tuned to achieve desired regioselectivity and efficiency. researchgate.netbohrium.com

Table 1: Overview of Metal-Catalyzed Reactions on Pyrazole Scaffolds
Metal CatalystReaction TypeKey Mechanistic FeatureReference
Palladium (Pd)C-H Arylation/AlkylationN2-directed formation of a palladacycle intermediate. researchgate.netnih.gov
Copper (Cu)Aerobic C-H AminationIn situ formation of active copper-ligand complexes for C-N bond formation. acs.orgbohrium.com
Ruthenium (Ru)Hydrogenation/DehydrogenationLigand-assisted activation of substrates. nih.gov
Iridium (Ir)Dehydrogenation of Formic AcidProtic pyrazole ligand increases electron donation to the metal center. nih.gov

The use of small organic molecules as catalysts (organocatalysis) has become a major pillar of asymmetric synthesis. researchgate.net The aniline moiety within the 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline structure is a key functional group for organocatalysis. The primary amine can react with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamines or electrophilic iminium ions, which are central intermediates in a vast array of transformations. researchgate.net This capability allows the scaffold to potentially catalyze reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. masterorganicchemistry.com

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While specific biocatalytic applications for this exact molecule are not extensively documented, related structures show relevant interactions. For instance, cytochrome P450 enzymes are known to be involved in the assembly of aniline motifs in natural products. researchgate.net Furthermore, studies on pyrazole derivatives have demonstrated their interaction with enzymes like Cytochrome P450 2E1 (CYP2E1), where they can act as inhibitors by ligating to the heme iron. nih.gov This interaction highlights the potential for enzymes to recognize and transform molecules containing the pyrazole-aniline scaffold, opening avenues for future research in biocatalytic functionalization or bioremediation.

Role of the Ethoxy Linker in Reaction Pathways

The ethoxy bridge (-O-CH₂-CH₂-) is not merely a passive spacer; it plays a critical role in defining the molecule's reactivity by influencing its three-dimensional shape and electronic properties.

The single bonds within the ethoxy linker allow for considerable rotational freedom. This flexibility enables the pyrazole and aniline rings to adopt a wide range of relative orientations. The consequences of this conformational flexibility are significant:

Access to Catalytic Sites: The linker can position the pyrazole's N2 atom and the aniline's amino group in a cooperative fashion to chelate a metal catalyst, potentially enhancing catalytic activity and selectivity.

Steric Hindrance: Depending on the conformation, the linker and the rings can create steric hindrance that may block certain reaction sites while leaving others exposed. This can be a determining factor in the regioselectivity of functionalization reactions.

Intramolecular Interactions: The flexibility allows for potential intramolecular hydrogen bonding between the aniline N-H and the pyrazole N2 atom, which could stabilize certain conformations and influence the nucleophilicity of the respective groups.

Studies on other molecular systems with flexible linkers have shown that linker length and rigidity can have a substantial impact on the binding affinity of inhibitors and the efficiency of catalytic processes. nih.govnih.gov An overly flexible linker can introduce an entropic penalty upon binding to a catalyst or substrate, whereas a strained linker can lead to a less favorable binding energy. nih.gov

Table 2: Influence of the Ethoxy Linker's Flexibility
PropertyDescription of InfluencePotential Outcome
Conformational FreedomAllows pyrazole and aniline rings to rotate and orient in various spatial arrangements.Can facilitate chelation to metal centers or lead to self-association.
Steric ShieldingOne ring can sterically block reactive sites on the other ring depending on the conformation.Affects regioselectivity in C-H functionalization or electrophilic substitution.
Entropic CostBinding to a catalyst or substrate requires "freezing" a specific conformation, which is entropically unfavorable.May impact binding constants and overall reaction rates. nih.gov

The ether oxygen atom in the ethoxy linker exerts a dual electronic effect. It is electron-withdrawing through induction (σ-withdrawal) due to its high electronegativity, but it is electron-donating through resonance (π-donation) via its lone pairs.

Effect on the Aniline Nitrogen: The inductive pull of the nearby oxygen atom decreases the electron density on the aniline nitrogen, making it slightly less nucleophilic and less basic than a simple alkyl-substituted aniline. researchgate.net This can influence the rates of reactions where the aniline nitrogen acts as a nucleophile.

Intramolecular Cyclization and Rearrangement Pathways

The proximity of the reactive aniline and pyrazole moieties, facilitated by the flexible linker, creates opportunities for intramolecular reactions, leading to the formation of new heterocyclic systems.

Under acidic conditions, the aniline nitrogen can act as a nucleophile, or the aniline ring can undergo electrophilic attack. Plausible intramolecular cyclization pathways include:

Electrophilic Cyclization: Protonation of the pyrazole ring could potentially generate an electrophilic species that is attacked by the electron-rich aniline ring, leading to a fused polycyclic system. Brønsted acid-promoted intramolecular cyclizations are known pathways for forming new ring systems. rsc.org

Pictet-Spengler-type Reactions: If the aniline nitrogen were to react with an external aldehyde, the resulting iminium ion could be attacked by the pyrazole ring in an intramolecular fashion, although this is less likely than attack by the more nucleophilic aniline ring.

Furthermore, pyrazole rings themselves can undergo rearrangement under specific conditions, such as high temperatures or photochemical activation. mdpi.compreprints.org For example, the thermolysis of certain substituted pyrazoles can lead to ring-opening and recyclization cascades, forming different heterocyclic or acyclic products. preprints.orgpreprints.org While these conditions may be harsh, they point to the latent reactivity of the pyrazole core within the molecule. The specific substituents and the presence of the ethoxy-aniline side chain would undoubtedly influence the feasibility and outcome of such rearrangements. nih.gov

Table 3: Potential Intramolecular Reactions
Reaction TypeConditionsPlausible MechanismPotential Product Class
Electrophilic CyclizationAcidic (e.g., Brønsted or Lewis acid)Intramolecular attack of the aniline ring onto an activated pyrazole or linker.Fused pyrazolo-dihydroquinoline derivatives.
RearrangementThermal or PhotochemicalRing-opening of the pyrazole followed by recyclization or fragmentation. preprints.orgIsomeric heterocycles or acyclic nitriles. preprints.org
Oxidative CyclizationOxidizing agent (e.g., Pd(OAc)₂, I₂)Intramolecular C-N or C-C bond formation via C-H activation.Bridged bicyclic systems.

Kinetic and Thermodynamic Considerations in Compound Formation

The synthesis of this compound involves a multi-step process, and a thorough understanding of the kinetic and thermodynamic parameters of each step is crucial for optimizing reaction conditions and maximizing product yield. While specific experimental kinetic and thermodynamic data for the formation of this particular compound are not extensively documented in publicly available literature, a detailed analysis can be conducted by examining analogous and constituent reactions, such as the N-alkylation of pyrazole and the Williamson ether synthesis involving a substituted aminophenol.

Kinetically, the reaction pathway consists of at least two key transformations, each with its own activation energy barrier that dictates the rate of the reaction. A plausible synthetic route involves the N-alkylation of pyrazole followed by an etherification reaction.

The first step, the N-alkylation of pyrazole with a suitable electrophile (e.g., 2-chloroethanol (B45725) or a similar reagent), is a critical, rate-influencing step. Computational studies on the N-alkylation of pyrazole have provided insights into the activation energies involved. These studies indicate that the activation energy is sensitive to the nature of the alkylating agent. For instance, the choice of electrophile can influence not only the reaction rate but also the regioselectivity between the N1 and N2 positions of the pyrazole ring. The transition state for this S\textsubscript{N}2 reaction involves the nucleophilic attack of a pyrazole nitrogen atom on the electrophilic carbon of the alkylating agent.

The subsequent step, likely a Williamson ether synthesis to couple the pyrazole-ethanol moiety with a 2-nitrophenol (B165410) derivative (followed by reduction of the nitro group), also presents a significant kinetic barrier. This reaction is a classic S\textsubscript{N}2 reaction, and its rate is highly dependent on factors such as the nature of the leaving group, the solvent, and the temperature. The use of a strong base to deprotonate the phenol, creating a more potent nucleophile (phenoxide), is essential to achieve a reasonable reaction rate.

The table below presents representative calculated activation energies for the N-alkylation of a pyrazole ring with different alkylating agents, illustrating the kinetic sensitivity of this key step.

Table 1: Calculated Activation Energies for N-Alkylation of Pyrazole
Alkylating AgentAlkylation PositionCalculated Activation Energy (kcal/mol)
Methyl BromideN16.4
Methyl BromideN29.4
N-methyl ChloroacetamideN118.0
N-methyl ChloroacetamideN215.0

Data derived from computational studies on analogous pyrazole alkylation reactions and are intended to be illustrative. wuxiapptec.com

Supramolecular Assemblies and Non Covalent Interactions

Hydrogen Bonding Networks in Pyrazole-Aniline Systems

Hydrogen bonds are the primary drivers of self-assembly in many pyrazole (B372694) derivatives. The presence of both hydrogen bond donors and acceptors within the 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline molecule facilitates the formation of extensive and robust networks.

In crystalline structures of related compounds, the amine group (NH₂) of the aniline (B41778) moiety is a potent hydrogen bond donor. It can form intermolecular N-H…N hydrogen bonds, where the acceptor is the pyridine-like nitrogen atom of a neighboring pyrazole ring. mdpi.comresearchgate.net Additionally, the aniline NH₂ group can engage in N-H…O interactions with the oxygen atom of the ethoxy linker in an adjacent molecule.

Table 1: Potential Hydrogen Bond Parameters in Pyrazole-Aniline Analogs

Donor Acceptor Type of Interaction Typical Distance (Å)
Aniline N-H Pyrazole N Intermolecular 2.8 - 3.2
Aniline N-H Ethoxy O Intermolecular 2.7 - 3.1

Note: Data is generalized from studies on similar functional groups.

The aniline amine (NH₂) group is a versatile hydrogen bond donor, capable of forming two distinct hydrogen bonds. nih.govcam.ac.uk This allows it to act as a bridge, connecting multiple adjacent molecules. The directionality and strength of these bonds can be influenced by substituents on the aniline ring. ucla.edu

The pyrazole ring contains a pyrrole-like NH group, which is an effective hydrogen bond donor, and a pyridine-like nitrogen atom that acts as a hydrogen bond acceptor. nih.govresearchgate.net This dual functionality allows pyrazole molecules to self-assemble into various motifs, including dimers, trimers, tetramers, and infinite chains through N-H…N hydrogen bonds. nih.govresearchgate.netresearchgate.net In the context of this compound, the pyrazole NH group can donate a hydrogen bond to the nitrogen of a neighboring aniline's amine group or to the nitrogen of another pyrazole ring, further extending the supramolecular network.

π-Stacking and Aromatic Interactions

Aromatic rings in the pyrazole and aniline moieties contribute to the stability of the supramolecular structure through π-stacking interactions.

The planar structures of the pyrazole and aniline rings facilitate face-to-face or offset π-π stacking. researchgate.netrsc.org These interactions, although weaker than hydrogen bonds, are crucial in directing the three-dimensional arrangement of the molecules. The electron-rich nature of the aniline ring and the pyrazole ring allows for attractive electrostatic interactions between their π-systems. nih.govresearchgate.net The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) is determined by a balance of attractive and repulsive forces to maximize stability.

Self-Assembly Principles of Pyrazole-Containing Molecules

The self-assembly of pyrazole-containing molecules is a well-established principle in crystal engineering. The primary driving force is the formation of robust N-H…N hydrogen bonds, which leads to predictable supramolecular synthons. nih.govmdpi.com These synthons, such as pyrazole dimers or catemers (chains), serve as building blocks for constructing more complex architectures. researchgate.netresearchgate.net In molecules like this compound, the interplay between the strong pyrazole-pyrazole interactions and the interactions involving the aniline and ethoxy groups results in a complex and unique self-assembled structure. The driving force for assembly is often the establishment of an extensive network of hydrogen bonds. nih.gov

Influence of Substituents and Linkers on Supramolecular Architecture

The nature of substituents on the pyrazole and aniline rings, as well as the characteristics of the linker connecting them, significantly impacts the final supramolecular architecture.

Substituents can alter the electronic properties of the aromatic rings, thereby modulating the strength of both hydrogen bonds and π-stacking interactions. nih.govmdpi.com For example, electron-withdrawing groups on the aniline ring can increase the acidity of the NH protons, leading to stronger hydrogen bonds. ucla.edu Bulky substituents can introduce steric hindrance, preventing close packing and favoring more open or complex structures. mdpi.com

The ethoxy linker in this compound provides conformational flexibility. This flexibility allows the pyrazole and aniline rings to adopt various relative orientations to optimize intermolecular interactions. The length and composition of such linkers are critical in determining whether intramolecular hydrogen bonds form or if the molecule adopts a more extended conformation to facilitate intermolecular connections, ultimately defining the dimensionality and topology of the resulting supramolecular assembly.

Focused Analysis of this compound Reveals Research Gap in Supramolecular Characterization

A comprehensive review of available scientific literature indicates a notable absence of specific research focused on the supramolecular assemblies and non-covalent interactions of the chemical compound this compound. While extensive studies have been conducted on related pyrazole-containing molecules, direct experimental data from techniques such as X-ray crystallography or vapor pressure osmometry for this particular compound are not presently available in published research.

The study of supramolecular chemistry, which examines the organization of molecules into larger, well-defined structures through non-covalent interactions, is crucial for understanding the properties and potential applications of a compound. Techniques like single-crystal X-ray diffraction are fundamental in this field, providing precise atomic coordinates that reveal how molecules pack in the solid state and the nature of the intermolecular forces, such as hydrogen bonds, π–π stacking, and van der Waals forces, that govern these arrangements.

While general principles of supramolecular chemistry can be applied to predict potential interactions for this compound—involving the pyrazole ring, the aniline moiety, and the flexible ethoxy linker—any detailed and scientifically accurate discussion requires empirical data. Without crystallographic or osmometric studies, a thorough analysis of its supramolecular structures remains speculative.

This identified gap in the scientific record underscores an opportunity for new research. A crystallographic investigation of this compound would provide invaluable, concrete data on its solid-state architecture. Such a study would elucidate the specific non-covalent interactions at play, offering insights into its physical properties and informing the rational design of new materials.

Due to the lack of specific experimental data for this compound, a detailed section on the characterization of its supramolecular structures, including data tables from X-ray crystallography or vapor pressure osmometry, cannot be constructed at this time. Further empirical research is necessary to provide the foundational data for such an analysis.

Applications in Advanced Materials and Catalysis

Pyrazole-Aniline Derivatives in Catalysis and Ligand Design

The presence of multiple nitrogen donor atoms makes pyrazole-aniline structures versatile ligands in coordination chemistry. These ligands can form stable complexes with a variety of transition metals, which can then act as catalysts for a range of chemical transformations.

Pyrazole-aniline derivatives are effective ligands for forming complexes with transition metals such as copper(II), cobalt(II), and nickel(II). researchgate.netjocpr.comresearchgate.net The pyrazole (B372694) ring, with its two adjacent nitrogen atoms, and the amino group of the aniline (B41778) moiety can act as coordination points. researchgate.net For instance, Schiff base complexes have been prepared from pyrazole aldehydes and o-aminophenol, where coordination occurs through the phenolic oxygen and the azomethine nitrogen. researchgate.net In such complexes, the ligand can be bidentate. researchgate.net

The geometry of the resulting metal complex is influenced by the metal ion. For example, studies on related 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles have shown that Cu(II) complexes tend to exhibit a square planar geometry, while Ni(II) complexes often adopt a tetrahedral geometry. jocpr.comresearchgate.net The versatility of the pyrazole ring as a ligand is well-documented; pyrazolide anions, for example, can adopt at least 20 different coordination modes, acting as either terminal or bridging ligands. researchgate.net Protic pyrazoles (those with an N-H group) are particularly interesting due to their proton-responsive nature, which can be exploited in catalytic cycles. semanticscholar.orgnih.gov

Table 1: Examples of Transition Metal Complexes with Pyrazole-Based Ligands

The metal complexes formed from pyrazole-aniline type ligands are active in both homogeneous and heterogeneous catalysis. In homogeneous systems, in situ-generated copper(II) complexes of pyrazolyl ligands have been shown to effectively catalyze the oxidation of catechol to o-quinone using atmospheric oxygen. The catalytic activity in such systems is dependent not only on the structure of the organic ligand but also on the nature of the copper salt's anion.

Protic pyrazole complexes have demonstrated significant utility in homogeneous catalysis, where the N-H group can participate in metal-ligand cooperation to facilitate reactions. semanticscholar.org For instance, an iridium(III) complex featuring a 2-(1H-pyrazol-3-yl)pyridine ligand catalyzes the dehydrogenation of formic acid. nih.gov

In the realm of heterogeneous catalysis, a poly(aniline-co-melamine)@MnFe2O4 nanocatalyst has been used for the synthesis of various pyrazole derivatives, including 4,4′-(arylmethylene)bis(1H-pyrazole-5-ol)s and 1,4-dihydropyrano[2,3-c]pyrazoles. frontiersin.org This highlights the potential for anchoring pyrazole-aniline type structures onto solid supports to create recyclable and robust catalytic systems. The catalyst in these reactions facilitates condensation and addition steps, for example, through initial deprotonation of a pyrazole-5-ol by the catalyst's amino groups, followed by Knoevenagel condensation. frontiersin.org

Optoelectronic and Photophysical Properties

The conjugated π-systems of the pyrazole and aniline rings endow their derivatives with unique optoelectronic and photophysical properties. mdpi.com These properties are of great interest for applications in electronic devices like sensors, organic solar cells, and light-emitting diodes. mdpi.comrsc.org

Pyrazole derivatives are known to exhibit intriguing photophysical properties, including fluorescence. researchgate.net The fluorescence behavior of aniline derivatives has also been extensively studied, with the neutral, non-ionized forms typically being the most fluorescent species, often with emission maxima around 350 nm. nih.gov The combination of these two moieties in a single molecule can lead to compounds with tunable emission characteristics.

The photophysical properties are highly sensitive to the molecular environment. Factors such as solvent polarity, pH, and temperature can significantly influence the absorption and emission spectra. mdpi.com For many donor-acceptor organic chromophores, fluorescence intensity decreases as the polarity of the solvent increases. mdpi.comresearchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, can be analyzed using models like the Lippert-Mataga plot to understand the effect of solvent polarity on the dipole moments of the molecule in its ground and excited states. mdpi.com

For instance, studies on pyrene-benzimidazole derivatives show that steric hindrance can be designed into the molecule to decrease intermolecular aggregation in the solid state, leading to more efficient and purer blue photoluminescence. nih.gov Similarly, complexes of d¹⁰ metals like zinc and cadmium with pyrazole-containing ligands, such as 1H-indazole-6-carboxylate, are known to be strong photoluminescent emitters because the filled d-orbitals prevent fluorescence quenching from d-d transitions. mdpi.com

Table 2: Photophysical Properties of Selected Pyrazole and Aniline Derivatives

The favorable electronic and photophysical properties of pyrazole-aniline derivatives make them promising candidates for use in organic electronic devices. Organic semiconductors are the core components of technologies like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). frontiersin.orgsemanticscholar.org

In OLEDs, pyrazoline-based materials have been explored as both hole-transporting and emissive materials due to their excellent luminescent properties and suitable HOMO/LUMO energy levels. researchgate.net The nitrogen atoms in the pyrazole ring facilitate electron transfer, while the extended conjugation of the molecule leads to bright luminescence. researchgate.net For example, trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have been employed as emitters in OLEDs, producing deep bluish-green light with emission spectra in the 481–506 nm range. researchgate.net One such device achieved a maximum brightness of approximately 1436 cd/m² and a current efficiency of up to 1.26 cd/A. researchgate.net

The performance of these materials is highly dependent on their molecular structure. The design of donor-acceptor (D-A) type materials is a common strategy to achieve high charge carrier mobility. frontiersin.org Small molecular materials based on acridine (B1665455) and triphenylamine (B166846) have been successfully used as hole-transporting layers in phosphorescent OLEDs, achieving high external quantum efficiencies of up to 21.59%. nih.gov Given the structural similarities, pyrazole-aniline systems could be engineered to perform similar functions as hole transporters, hosts, or emitters in OLED devices. mdpi.comresearchgate.net

Table 3: Performance of OLEDs Incorporating Pyrazole-Related Derivatives

Materials Science Applications Beyond Optoelectronics

Beyond their use in catalysis and optoelectronics, derivatives containing the pyrazole-aniline scaffold have shown potential in other areas of materials science. One notable application is in the development of materials with antimicrobial properties. For instance, pyrazole-aniline structures linked to coumarin (B35378) have demonstrated promising results in inhibiting the formation of biofilms by pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net This suggests that these compounds could be incorporated into polymers or surface coatings to create materials that resist microbial colonization, which is a significant issue in medical devices and industrial settings. researchgate.net

Polymeric Materials and Functional Dyes

The presence of the aniline group in 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline makes it a promising monomer for the synthesis of novel polymeric materials. Aniline and its derivatives are well-established precursors for the production of polyanilines (PANI), a class of conducting polymers with a wide range of applications in electronics, anti-corrosion coatings, and energy storage. The electropolymerization of aniline derivatives is a common method to produce thin, conductive polymer films. Spectroscopic methods, such as in-situ Fourier transform infrared spectroscopy (FTIRS), are crucial for investigating the formation of intermediates during the oxidation of aniline and the degradation of polyaniline. researchgate.netnih.gov

The incorporation of the pyrazole group into a polyaniline backbone is anticipated to introduce unique properties. Pyrazole derivatives are known for their thermal stability and coordination capabilities, which could enhance the performance of the resulting polymer. Furthermore, pyrazole-containing polymers have been synthesized and investigated for their thermal degradation kinetics, demonstrating the stability that the pyrazole moiety can impart to a polymer structure. researchgate.net

In the realm of functional dyes, both aniline and pyrazole moieties play significant roles. Aniline is a foundational component in the synthesis of a vast array of azo dyes. chemijournal.com The diazotization of the primary amine group of the aniline allows for coupling with various aromatic compounds to produce intensely colored molecules. Pyrazole derivatives themselves are important in dye chemistry, often contributing to the synthesis of disperse dyes with good fastness properties for synthetic fibers. researchgate.netnih.gov The combination of these two functionalities in this compound suggests its potential as a precursor for novel dyes with tailored properties, potentially exhibiting enhanced thermal stability or unique spectral characteristics due to the integrated pyrazole ring. Pyrazole-containing dyes are noted for their fluorescence, a property that is highly sought after in various high-tech applications. researchgate.netnih.govnih.govresearchgate.net

Table 1: Potential Contributions of Functional Groups to Polymeric Materials and Dyes

Functional GroupPotential Contribution to Polymeric MaterialsPotential Contribution to Functional Dyes
Aniline - Conductive polymer (polyaniline) backbone researchgate.netnih.gov- Redox activity- Environmental stability- Azo dye precursor chemijournal.com- Chromophoric system component
Pyrazole - Enhanced thermal stability researchgate.net- Coordination sites for metal ions- Modified electronic properties- Fluorescent properties researchgate.netnih.govnih.govresearchgate.net- Component of disperse dyes researchgate.netnih.gov- Potential for metal-complex dyes
Ethoxy Linker - Increased flexibility of the polymer chain- Potential influence on solubility and processing- Modification of solubility and dyeing properties- Insulation of electronic effects between aniline and pyrazole

Sensing Applications (e.g., chemical sensors)

The development of chemical sensors is a field where the unique properties of this compound could be particularly advantageous. clausiuspress.com The aniline component can be electropolymerized to create a conductive polymer matrix, which is a common platform for electrochemical sensors. The electrical properties of polyaniline films are sensitive to their environment, allowing for the detection of various analytes. Substituted anilines have been used to develop sensors for specific molecules, such as a 3-methoxyaniline sensor for environmental safety. rsc.org

The pyrazole moiety offers significant potential for enhancing the selectivity and sensitivity of such sensors. Pyrazole derivatives are known to act as ligands for various metal ions and have been incorporated into fluorescent chemosensors. researchgate.netnih.gov The nitrogen atoms in the pyrazole ring can coordinate with metal ions, leading to changes in the electronic or photophysical properties of the molecule, which can be harnessed for detection. The combination of the signal-transducing polyaniline backbone with the selective recognition capabilities of the pyrazole group could lead to the development of highly effective chemical sensors. For instance, polymers derived from aniline-co-melamine have been used as nanocatalysts and in other material applications, showcasing the versatility of aniline-based polymers. frontiersin.org

The potential for this compound in sensing is also supported by the broader research into pyrazole-containing molecules for various sensing and biological applications. nih.gov The inherent fluorescence of many pyrazole derivatives is a key feature for the development of optical sensors. While specific studies on this compound are not yet prevalent, the foundational chemistry of its components strongly suggests a promising future in the design of novel sensing materials.

Table 2: Potential Sensing Mechanisms and Applications

ComponentSensing MechanismPotential Applications
Polyaniline Backbone - Changes in conductivity upon analyte interaction nih.govekb.egresearchgate.net- Electrochemical transduction- Gas sensors- pH sensors- Biosensors mdpi.com
Pyrazole Moiety - Coordination with metal ions- Hydrogen bonding interactions- Fluorescence quenching or enhancement researchgate.netnih.govnih.govresearchgate.net- Metal ion sensors- Anion sensors- Fluorescent probes for biological imaging
Combined Structure - Synergistic effects of conductivity and selective binding- Highly selective and sensitive electrochemical sensors- Multi-modal sensors (electrochemical and optical)

Q & A

Q. What are the established synthetic routes for 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline, and what are the critical reaction parameters affecting yield?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous compounds (e.g., 4-(1H-tetrazol-1-yl)aniline) are prepared using sodium azide and nitroaniline precursors under elevated temperatures (100–120°C) in solvents like dimethylformamide (DMF) or acetic acid . Key parameters include catalyst choice (e.g., transition metals for cyclization), solvent polarity, and reaction time. Impurities often arise from incomplete cyclization or side reactions, necessitating purification via column chromatography or recrystallization.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the aniline NH2_2 group (δ ~5.0 ppm) and pyrazole ring protons (δ ~7.5–8.5 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., exact mass 217.27 g/mol for related analogs) .
  • FT-IR : Identifies functional groups (e.g., N-H stretch at ~3400 cm1^{-1}, C-N at ~1250 cm1^{-1}) .

Q. What are the documented biological activities of this compound, and what assay systems have been used to evaluate them?

While direct data is limited, structural analogs (e.g., tetrazole- and triazole-substituted anilines) show antimicrobial and antifungal activity in in vitro assays like broth microdilution (MIC values <50 µg/mL) . The compound’s potential as a kinase inhibitor or pharmaceutical intermediate is inferred from its amine and heterocyclic moieties, which are common in drug design .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in the synthesis of this compound to minimize byproduct formation?

  • Catalyst Screening : Transition metals (e.g., CuI) or Lewis acids (e.g., ZnCl2_2) can enhance cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while additives like triethylamine reduce protonation of intermediates .
  • In Situ Monitoring : Use of FT-IR or LC-MS to track reaction progress and terminate before side reactions (e.g., over-oxidation) dominate .

Q. How does the electronic nature of substituents on the pyrazole ring influence the reactivity of this compound in cross-coupling reactions?

Electron-withdrawing groups (e.g., -NO2_2) on the pyrazole ring deactivate the aniline NH2_2 group, reducing nucleophilicity in Ullmann or Buchwald-Hartwig couplings. Conversely, electron-donating groups (e.g., -OCH3_3) enhance reactivity but may require protecting strategies for the amine . Computational studies (DFT) can predict regioselectivity in coupling reactions by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in biological activity data reported for this compound derivatives?

  • Standardized Assays : Discrepancies often arise from varying assay conditions (e.g., pH, cell lines). For example, antifungal activity against Candida albicans may differ between CLSI and EUCAST protocols .
  • Structural Confirmation : Ensure synthesized derivatives are free of regioisomers (e.g., 1H- vs. 2H-pyrazole tautomers) via X-ray crystallography .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-(1H-triazol-1-yl)aniline) to identify trends in bioactivity .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

Density functional theory (DFT) calculations analyze charge distribution and transition states. For example, Fukui indices identify nucleophilic sites on the aniline ring, while molecular docking predicts binding affinities to biological targets like kinases . Software tools (e.g., Gaussian, AutoDock) can model substituent effects on reaction pathways, aiding in rational design .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Hazard Classification : The compound may cause skin/eye irritation (Category 2) based on analogs like 2-(benzotriazol-2-yl)aniline .
  • PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or dermal exposure .
  • Storage : Store in airtight containers at –20°C to prevent degradation; avoid prolonged exposure to light or moisture .

Methodological Tables

Table 1: Comparison of Synthetic Routes for Analogous Aniline Derivatives

CompoundMethodYield (%)Key Reagents/ConditionsReference
4-(1H-Tetrazol-1-yl)anilineCyclization of nitroaniline with NaN3_365–78DMF, 120°C, 12 hr
4-[2-(Pyrrolidin-1-yl)ethoxy]anilineNucleophilic substitution521-(2-chloroethyl)pyrrolidine, K2_2CO3_3, DMF

Table 2: Analytical Data for Structural Confirmation

TechniqueKey Peaks/Data PointsSignificance
1^1H NMR (DMSO-d6_6)δ 6.8–7.2 (aromatic H), δ 4.3 (–OCH2_2–)Confirms aniline and ether groups
HPLC (C18 column)Retention time: 8.2 min, purity >98%Validates purity

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Feasible Synthetic Routes

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2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline
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Reactant of Route 2
2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.